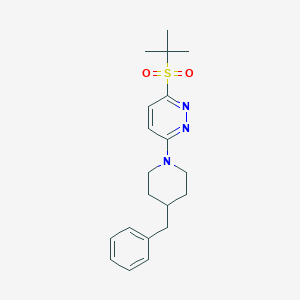

![molecular formula C20H22FN3OS B6489583 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide CAS No. 392321-16-3](/img/structure/B6489583.png)

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide” is a chemical compound that belongs to the class of adamantane derivatives . It is a hybrid derivative of adamantane-1,3,4-thiadiazole . The adamantane moiety is a type of diamondoid, a class of carbon-based compounds that exhibit properties similar to diamond .

Synthesis Analysis

The synthesis of this compound involves the reaction of adamantane-1-carbohydrazide with the appropriate isothiocyanate . The resulting 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides are then cyclized to their 1,3,4-thiadiazole analogues using sulfuric acid at room temperature .Molecular Structure Analysis

The molecular structure of this compound has been determined at low temperature . The structures revealed that the orientation of the amino group is different in non-halogenated structures . The crystal structures show isostructural behavior with 1D supramolecular constructs .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by intra- and intermolecular interactions . The intermolecular interaction energies for different molecular pairs have been obtained using the PIXEL method . The relative contributions of different non-covalent interactions are comparable in compounds with halogen (Br and F) substitutions .Orientations Futures

Mécanisme D'action

Target of Action

Adamantane-based derivatives are known for their diverse applications in the medical field . They are used as efficient therapies for the treatment of various pathological disorders .

Mode of Action

It is known that adamantane-based derivatives interact with their targets via noncovalent interactions . The structures of these compounds reveal that the orientation of the amino group is different in non-halogenated structures . In all three structures, the N–H⋯N hydrogen bond was found to be stronger among other noncovalent interactions .

Biochemical Pathways

1,3,4-thiadiazole-based drugs, which include oprea1_801734, are known to have diverse pharmacological activities, including carbonic anhydrase inhibitory activity, antibacterial, antifungal, anticancer, antiviral, trypanosomicidal, and anti-leishmanial activities .

Pharmacokinetics

It is known that the incorporation of an adamantyl moiety into several molecules results in compounds with relatively high lipophilicity, which in turn modulates the bioavailability of these molecules .

Result of Action

It is known that adamantane-based derivatives are used as efficient therapies for the treatment of various pathological disorders , suggesting that they have significant therapeutic effects at the molecular and cellular level.

Action Environment

It is known that the bioavailability of adamantane-based derivatives, which include oprea1_801734, is modulated by their high lipophilicity . This suggests that factors affecting lipophilicity, such as pH and temperature, could potentially influence the action of Oprea1_801734.

Propriétés

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3OS/c1-24(17(25)15-3-2-4-16(21)8-15)19-23-22-18(26-19)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-4,8,12-14H,5-7,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYAPUVUQPXMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-hydroxyethyl)-5-{2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6489503.png)

![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6489508.png)

![2-{[1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6489509.png)

![methyl 4-[2-({1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6489515.png)

![N-(3,5-dimethylphenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide](/img/structure/B6489523.png)

![{[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate](/img/structure/B6489528.png)

![[(4-bromophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B6489534.png)

![5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6489558.png)

![5-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6489562.png)

![5-benzyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6489575.png)

![2-{7,12-dioxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide](/img/structure/B6489605.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6489614.png)

![(2Z)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B6489620.png)